molecular formula C13H16N4O3 B13425901 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide

Cat. No.: B13425901
M. Wt: 276.29 g/mol
InChI Key: VQHPHJCNTXZKPR-UHFFFAOYSA-N
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Description

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is a pharmaceutical impurity associated with lenalidomide, a thalidomide analog used in treating multiple myeloma and myelodysplastic syndromes. Its molecular formula is C₁₃H₁₆N₄O₃, with a molecular weight of 276.29 g/mol. Structurally, it features a pentanediamide backbone linked to a 4-amino-1-oxoisoindoline moiety, distinguishing it from the parent drug lenalidomide by the absence of the phthalimide ring and the presence of a terminal amide group. This compound is critical in quality control during drug manufacturing, as impurities can affect the safety and efficacy of therapeutic agents.

Properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanediamide

InChI

InChI=1S/C13H16N4O3/c14-9-3-1-2-7-8(9)6-17(13(7)20)10(12(16)19)4-5-11(15)18/h1-3,10H,4-6,14H2,(H2,15,18)(H2,16,19)

InChI Key

VQHPHJCNTXZKPR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Nucleophilic substitution 2-oxoindoline + ethyl chloroacetate, K2CO3, KI, acetone, reflux 3 h at 60 °C N-alkylated ester intermediate 90–93
2 Acyl transfer Intermediate ester + hydrazine monohydrate, reflux in ethanol Hydrazide intermediate Moderate
3 Aldol condensation Hydrazide + benzaldehyde/isatin, reflux or room temp Substituted isoindolinone derivatives Moderate
4 Amidation or coupling Appropriate pentanediamide precursor, coupling agents, solvent control Final compound 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide Variable

Alternative Synthetic Approaches

Recent research highlights the use of molecular glue synthesis and Ugi-tetrazole reactions for constructing lenalidomide pharmacophores, which are structurally related to this compound. For example, amine building blocks containing the lenalidomide pharmacophore are synthesized via reductive amination of aldehydes with sodium triacetoxyborohydride in solvents like trifluoroethanol or dichloromethane, followed by deprotection steps with 4N HCl in dioxane. These amine intermediates can be further reacted with paraformaldehyde, isocyanides, and TMSN3 in the presence of DIPEA to yield target compounds with structural similarity to this compound.

Reaction Conditions and Optimization

  • Solvents: Acetone, ethanol, dichloromethane, trifluoroethanol, and dioxane are commonly used depending on the step.
  • Catalysts/Additives: Potassium carbonate, potassium iodide, sodium triacetoxyborohydride, and DIPEA are typical additives to facilitate reactions.
  • Temperature: Reflux conditions (50–80 °C) are often employed to drive reactions to completion.
  • Purification: Intermediates are often used without further purification, but final products require chromatographic purification and characterization.

Analytical Verification

Summary Table of Preparation Methods

Preparation Aspect Details
Core Scaffold Formation Nucleophilic substitution of 2-oxoindoline with ethyl chloroacetate in acetone, K2CO3, KI
Intermediate Conversion Acyl transfer with hydrazine monohydrate in refluxing ethanol
Functional Group Introduction Aldol condensation with benzaldehydes or isatins
Side Chain Attachment Amidation or coupling with pentanediamide precursors
Key Reagents Potassium carbonate, potassium iodide, hydrazine monohydrate, sodium triacetoxyborohydride
Typical Yields 90–93% for initial substitution; moderate for subsequent steps
Purification Techniques Chromatography, recrystallization
Analytical Techniques NMR, HPLC, MS, IR

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The ethoxyphenyl sulfonamide derivative exhibits enhanced solubility due to its sulfonamide group, whereas the amino-isoindolinyl group in the target compound may reduce bioavailability.
  • Bioactivity: TH-701 demonstrates potent activity against Pneumocystis carinii and Trypanosoma brucei due to its bis-benzamidine moieties, unlike the lenalidomide impurities, which lack therapeutic activity.

Pharmacokinetic and Bioanalytical Comparisons

Pharmacokinetic Parameters of Sulfonamide Analogues

While direct pharmacokinetic data for this compound are unavailable, studies on its sulfonamide analog (2-(4-Ethoxyphenylsulphonamido)pentanediamide) reveal:

  • Oral Bioavailability : 73.2% in rats, attributed to efficient intestinal absorption.
  • Half-Life : 2.585 ± 0.357 hours.
  • Protein Precipitation Efficiency : Enhanced recovery (85–90%) using acetonitrile with prior water dilution.

In contrast, bis-benzamidines like TH-701 show low cytotoxicity in A549 lung carcinoma cells but lack oral bioavailability data.

Biological Activity

2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is a compound that has garnered attention in pharmaceutical research due to its structural similarities to known therapeutic agents such as lenalidomide and thalidomide. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3C_{13}H_{16}N_{4}O_{3} with a molecular weight of 276.29 g/mol. Its structure includes an isoindoline core with a pentanediamide functional group, which may contribute to its biological activity.

Research indicates that this compound may influence various biological targets, particularly in the context of immune modulation and cancer therapy. Its interaction profiles suggest that it could affect tumor microenvironments and immune cell functions, similar to its analogs.

Interaction Studies

Studies on binding affinities reveal that this compound may interact with specific receptors or enzymes involved in critical signaling pathways. These interactions are essential for understanding its potential therapeutic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable uses of compounds structurally related to this compound:

Compound NameStructural FeaturesNotable Uses
LenalidomideIsoindoline core; similar amide functionalityUsed in multiple myeloma treatment
ThalidomideIsoindoline structure; immunomodulatory propertiesUsed for leprosy and multiple myeloma
2-(4-(1-Oxoisoindolin-2-yl)phenyl)butanoic acidContains isoindoline; different side chainInvestigated for anti-inflammatory effects

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cancer Therapeutics : Preliminary studies suggest that the compound may exhibit anti-tumor properties by modulating immune responses and inhibiting tumor growth. Research indicates that it might enhance the efficacy of existing cancer therapies by altering the tumor microenvironment.
  • Immunomodulation : Similar to lenalidomide, this compound may enhance T-cell activation and proliferation, suggesting its potential use in treating autoimmune diseases or enhancing vaccine responses.
  • Structural Activity Relationship (SAR) : Ongoing research aims to elucidate how variations in the structure of this compound influence its biological activity. Understanding these relationships is crucial for optimizing its pharmacological profile.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and characterizing 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide in pharmaceutical formulations?

  • Methodological Answer : Use hyphenated techniques such as HPLC-UV/Vis coupled with high-resolution mass spectrometry (HRMS) for preliminary identification. Confirm structural integrity via 1D/2D NMR (e.g., 1^1H, 13^{13}C, HSQC, and HMBC experiments) to resolve stereochemical ambiguities. For crystalline samples, X-ray crystallography using refinement software like SHELXL (via SHELX suite) can validate bond lengths and angles . Quantify impurities using validated HPLC methods with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phases like 0.1% trifluoroacetic acid in water/acetonitrile gradients .

Q. How is this compound quantified as a process-related impurity in Lenalidomide synthesis?

  • Methodological Answer : Employ reverse-phase HPLC with a limit of detection (LOD) ≤ 0.05% and limit of quantification (LOQ) ≤ 0.15%. Calibrate using a reference standard (CAS 2197414-55-2) and validate linearity across 0.1–1.5% of the API concentration. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Ensure peak purity via photodiode array (PDA) detection to distinguish co-eluting impurities .

Advanced Research Questions

Q. How can discrepancies in purity assessments of this impurity across laboratories be resolved?

  • Methodological Answer : Perform inter-laboratory cross-validation using orthogonal techniques:

  • HPLC (for retention time consistency).
  • LC-MS (for accurate mass confirmation, m/z 276.29 [M+H]+^+ ).
  • NMR spectroscopy (to verify absence of isomeric contaminants).
    Standardize sample preparation (e.g., sonication in dimethyl sulfoxide) and harmonize column temperatures (25–30°C) to minimize variability .

Q. What synthetic pathways lead to the formation of this impurity, and how can reaction conditions be optimized to suppress its yield?

  • Methodological Answer : The impurity forms via amide bond hydrolysis or intramolecular cyclization during Lenalidomide synthesis. Optimize by:

  • Reducing reaction temperature (≤ 50°C) to prevent thermal degradation.
  • Using anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis.
  • Introducing scavengers like molecular sieves to trap reactive intermediates. Monitor intermediate stability via in-situ FTIR to detect early degradation .

Q. How does the compound’s stability under stress conditions (thermal, photolytic) impact its presence in drug products?

  • Methodological Answer : Conduct accelerated stability studies :

  • Thermal stress : 40–60°C/75% RH for 4 weeks; analyze via HPLC for degradation products.
  • Photolytic stress : Expose to 1.2 million lux-hours of visible/UV light.
  • Hydrolytic stress : Test in pH 1.2 (HCl), 6.8 (phosphate buffer), and 8.0 (borate buffer) at 70°C. Use Arrhenius modeling to predict shelf-life and identify critical storage conditions .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Challenges include disordered solvent molecules and twinning in crystals. Use SHELXL for refinement:

  • Apply restraints for bond distances/angles in the isoindolinone ring.
  • Utilize the TWIN command for twinned data. Validate with Rint_{int} < 5% and goodness-of-fit (GOF) ~1.0. For electron density ambiguities, employ difference Fourier maps and iterative refinement cycles .

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